Triflupromazine

Description

A phenothiazine used as an antipsychotic agent and as an antiemetic.

This compound is only found in individuals that have used or taken this drug. It is a phenothiazine used as an antipsychotic agent and as an antiemetic. This compound binds to the dopamine D1 and dopamine D2 receptors and inhibits their activity. The mechanism of the anti-emetic effect is due predominantly to blockage of the dopamine D2 neurotransmitter receptors in the chemoreceptor trigger zone (CTZ) and vomiting centre. This compound blocks the neurotransmitter dopamine and the vagus nerve in the gastrointestinal tract. This compound also binds the muscarinic acetylcholine receptors (M1 and M2) and the tryptamine D receptors (5HT2B).

See also: Phenothiazine (subclass of); this compound Hydrochloride (has salt form).

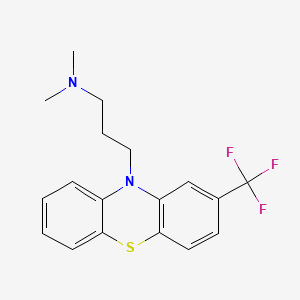

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N2S/c1-22(2)10-5-11-23-14-6-3-4-7-16(14)24-17-9-8-13(12-15(17)23)18(19,20)21/h3-4,6-9,12H,5,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSCGXQMFQXDFCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023704 | |

| Record name | Triflupromazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Triflupromazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014650 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

176 °C @ 0.7 MM HG | |

| Record name | TRIFLUPROMAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3407 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN WATER, ALC, & ACETONE; INSOL IN ETHER /HCL/, PRACTICALLY INSOL IN WATER, 1.80e-03 g/L | |

| Record name | TRIFLUPROMAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3407 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Triflupromazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014650 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

VISCOUS, LIGHT AMBER-COLORED, LIQ, WHICH CRYSTALLIZES ON PROLONGED STANDING INTO LARGE IRREGULAR CRYSTALS | |

CAS No. |

146-54-3 | |

| Record name | Triflupromazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triflupromazine [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triflupromazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00508 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Triflupromazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triflupromazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.158 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIFLUPROMAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RO16TQF95Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIFLUPROMAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3407 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Triflupromazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014650 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Triflupromazine in Neuronal Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triflupromazine, a typical phenothiazine (B1677639) antipsychotic, exerts its therapeutic effects through a multifaceted mechanism of action within the central nervous system. This technical guide provides a comprehensive overview of the core molecular interactions of this compound in neuronal cells. The primary mechanism involves the antagonism of dopamine (B1211576) D1 and D2 receptors, leading to a modulation of downstream signaling pathways, including the adenylyl cyclase and protein kinase A systems. Beyond its effects on dopaminergic transmission, this compound is a potent inhibitor of calmodulin, a key calcium-binding protein. This inhibition significantly impacts intracellular calcium homeostasis by disinhibiting inositol (B14025) 1,4,5-trisphosphate (IP3) receptors and persistently activating store-operated calcium entry (SOCE) channels. Furthermore, this compound has been shown to interact with other neuronal receptors, including serotonergic and muscarinic acetylcholine (B1216132) receptors, contributing to its broad pharmacological profile. This guide synthesizes quantitative binding affinity data, details key experimental methodologies, and provides visual representations of the critical signaling pathways to offer a thorough understanding of this compound's neuronal mechanism of action for professionals in neuroscience research and drug development.

Introduction

This compound is a first-generation antipsychotic medication belonging to the phenothiazine class, historically used in the management of psychosis.[1] Its clinical efficacy is primarily attributed to its ability to modulate neurotransmission in the brain. Understanding the precise molecular mechanisms by which this compound interacts with neuronal cells is crucial for optimizing its therapeutic use and for the development of novel antipsychotic agents with improved efficacy and side-effect profiles. This guide delves into the core mechanisms of this compound, focusing on its interactions with key neuronal receptors and its profound impact on intracellular calcium signaling.

Receptor Binding Profile of this compound

The antipsychotic effects of this compound are largely initiated by its binding to various neurotransmitter receptors. As a typical antipsychotic, its primary targets are dopamine receptors. However, it also exhibits affinity for other receptor types, which contributes to its overall pharmacological effects, including its side-effect profile.

Dopamine Receptor Antagonism

This compound functions as an antagonist at both D1 and D2 dopamine receptors.[2] The blockade of D2 receptors in the mesolimbic pathway is considered the principal mechanism for its antipsychotic effects.[3] This antagonism interferes with the normal signaling of dopamine, a key neurotransmitter involved in mood, cognition, and behavior.

Serotonin (B10506) and Muscarinic Receptor Interactions

In addition to its dopaminergic activity, this compound also binds to serotonin (5-HT) and muscarinic acetylcholine receptors.[2] Specifically, it has been shown to interact with 5-HT2B receptors and M1 and M2 muscarinic receptors.[2] These interactions contribute to the broader spectrum of its pharmacological actions and can also be responsible for some of its adverse effects.

Quantitative Binding Affinity Data

The following table summarizes the available quantitative data on the binding affinities (Ki and IC50 values) of this compound and its close structural analog, trifluoperazine (B1681574), for various neuronal receptors. A lower Ki or IC50 value indicates a higher binding affinity.

| Compound | Receptor | Ki (nM) | IC50 (nM) | Reference |

| This compound | Dopamine D2 | ~1.1 | [4] | |

| Trifluoperazine | Dopamine D2 | 1.1 - 2.63 | [3] | |

| Trifluoperazine | Serotonin 5-HT2A | 24 | [3] |

Note: Data for this compound across a wider range of receptors is limited in publicly available literature. The data for trifluoperazine is included due to its structural similarity and relevance.

Downstream Signaling Pathways

The binding of this compound to neuronal receptors triggers a cascade of intracellular signaling events. These pathways ultimately mediate the physiological response to the drug.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins. Upon activation by dopamine, they inhibit the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[5] By acting as an antagonist, this compound blocks this inhibitory effect, which can lead to complex downstream consequences on cAMP-dependent pathways, including the activity of Protein Kinase A (PKA).[6]

Modulation of Intracellular Calcium Signaling

A pivotal aspect of this compound's mechanism of action is its profound impact on intracellular calcium (Ca2+) signaling, primarily through its inhibition of calmodulin.

Calmodulin Inhibition

This compound is a well-established inhibitor of calmodulin (CaM), a ubiquitous and essential calcium-binding protein that transduces calcium signals by binding to and regulating a multitude of target proteins.[7] By binding to CaM, this compound induces a conformational change that prevents CaM from interacting with its downstream effectors.[8]

Disinhibition of IP3 Receptors

The calcium-calmodulin complex (Ca2+/CaM) is known to inhibit the inositol 1,4,5-trisphosphate receptor (IP3R), an intracellular channel responsible for releasing calcium from the endoplasmic reticulum.[9] By inhibiting CaM, trifluoperazine (a close analog of this compound) has been shown to disinhibit the IP3R, leading to an increased release of calcium from intracellular stores.[9]

Persistent Activation of Store-Operated Calcium Entry (SOCE)

Trifluoperazine has been demonstrated to "lock open" store-operated calcium entry (SOCE) channels.[10][11] SOCE is a process where the depletion of calcium from the endoplasmic reticulum triggers the opening of calcium channels in the plasma membrane, leading to a sustained influx of extracellular calcium. Trifluoperazine achieves this by blocking the Ca2+/CaM-dependent desensitization of these channels.[11]

Inhibition of Calmodulin-Dependent Kinase II (CaMKII)

Trifluoperazine is also an inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII), a key signaling protein involved in synaptic plasticity and neurotransmitter release.[8] Inhibition of CaMKII can lead to dysregulation of neuronal calcium and glutamate (B1630785) homeostasis.[3]

Experimental Protocols

This section outlines the general methodologies for key experiments used to elucidate the mechanism of action of this compound.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Objective: To quantify the affinity of this compound for dopamine, serotonin, and muscarinic receptors.

-

Methodology:

-

Membrane Preparation: Homogenize neuronal tissue or cells expressing the receptor of interest in a suitable buffer. Centrifuge the homogenate to isolate the cell membranes containing the receptors.

-

Assay Setup: In a multi-well plate, incubate the prepared membranes with a specific radiolabeled ligand for the target receptor (e.g., [3H]-spiperone for D2 receptors) and varying concentrations of unlabeled this compound.

-

Incubation and Filtration: Allow the binding to reach equilibrium. Then, rapidly filter the mixture to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

-

Intracellular Calcium Imaging

This technique is used to measure changes in the concentration of free intracellular calcium in real-time.

-

Objective: To visualize and quantify the effects of this compound on neuronal calcium dynamics.

-

Methodology:

-

Cell Preparation: Culture neuronal cells on a suitable imaging dish.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Imaging Setup: Place the dish on the stage of a fluorescence microscope equipped with a camera and appropriate filters.

-

Baseline Recording: Record the baseline fluorescence of the cells before the addition of any compounds.

-

Compound Addition: Add this compound to the cells and continue to record the fluorescence changes over time.

-

Data Analysis: Analyze the changes in fluorescence intensity to determine the kinetics and magnitude of the calcium response.

-

Adenylyl Cyclase Activity Assay

This assay measures the activity of adenylyl cyclase, the enzyme that produces cAMP.

-

Objective: To determine the effect of this compound on dopamine-mediated inhibition of adenylyl cyclase.

-

Methodology:

-

Cell Culture and Treatment: Culture neuronal cells and treat them with this compound, a dopamine agonist (e.g., quinpirole), or a combination of both.

-

Cell Lysis: Lyse the cells to release the intracellular components.

-

Adenylyl Cyclase Reaction: Incubate the cell lysate with ATP (the substrate for adenylyl cyclase) and other necessary cofactors.

-

cAMP Quantification: Stop the reaction and measure the amount of cAMP produced using a competitive enzyme immunoassay (EIA) or a similar detection method.

-

Data Analysis: Compare the adenylyl cyclase activity in the different treatment groups to determine the effect of this compound.

-

Conclusion

The mechanism of action of this compound in neuronal cells is complex and multifaceted. Its primary role as a dopamine D1 and D2 receptor antagonist is central to its antipsychotic properties. However, its potent inhibition of calmodulin and subsequent disruption of intracellular calcium homeostasis represent a significant and distinct aspect of its pharmacological profile. The disinhibition of IP3 receptors and the persistent activation of SOCE channels lead to significant alterations in neuronal calcium signaling, which likely contribute to both its therapeutic and adverse effects. A thorough understanding of these interconnected pathways is essential for the rational design of future antipsychotic drugs with improved specificity and tolerability. Further research is warranted to fully elucidate the quantitative contributions of each of these mechanisms to the overall clinical effects of this compound.

References

- 1. Store-operated Ca2+ entry controls clonal expansion of T cells through metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of Store-Operated Calcium Entry Inhibitors Active in the Submicromolar Range [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Sequence and functional characterization of a third inositol trisphosphate receptor subtype, IP3R-3, expressed in pancreatic islets, kidney, gastrointestinal tract, and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Highly Sensitive A-Kinase Activity Reporter for Imaging Neuromodulatory Events in Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trifluoperazine-induced conformational change in Ca(2+)-calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. Effects of trifluoperazine on calcium binding by calmodulin. A microcalorimetric study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Trifluoperazine Elevates Intracellular Ca2+ Levels and Locks Open the Store-Operated Calcium Entry Channels in Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Triflupromazine's Affinity for the Dopamine D2 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the binding affinity of Triflupromazine for the dopamine (B1211576) D2 receptor, a key interaction in its mechanism of action as a first-generation antipsychotic agent. This compound, a member of the phenothiazine (B1677639) class, exerts its therapeutic effects primarily through the antagonism of dopamine receptors in the central nervous system.[1] Understanding its binding characteristics at the D2 receptor is crucial for elucidating its pharmacological profile, including both its antipsychotic efficacy and its potential for extrapyramidal side effects.

Data Presentation: Comparative Binding Affinities

The following table summarizes the binding affinity data for the related compound, Trifluoperazine, at the dopamine D2 receptor. Lower Kᵢ and IC₅₀ values indicate a higher binding affinity.

| Compound | Receptor | Value Type | Value (nM) | Species | Reference |

| Trifluoperazine | Dopamine D2 | IC₅₀ | 1.1 | Not Specified | [3] |

| Trifluoperazine | Dopamine D2 | IC₅₀ | 1.2 | Not Specified | [3][4] |

| Trifluoperazine | Dopamine D2 | Kᵢ | 1.1 - 2.63 | Human | [5] |

Signaling Pathway

This compound acts as an antagonist at the dopamine D2 receptor. The D2 receptor is a G-protein coupled receptor (GPCR) that couples to inhibitory G-proteins (Gαi/o). Upon activation by dopamine, the D2 receptor inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, this compound prevents dopamine-mediated inhibition of adenylyl cyclase, thereby modulating downstream signaling cascades.

Experimental Protocols

The binding affinity of a compound like this compound for the D2 receptor is typically determined using a competitive radioligand binding assay. This method measures the ability of an unlabeled test compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand with known high affinity for the receptor from a preparation of membranes containing the receptor.

Protocol: Competitive Radioligand Binding Assay for Dopamine D2 Receptor

1. Materials and Reagents:

-

Receptor Source: Cell membranes prepared from cultured cells expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells) or from brain tissue known to have high D2 receptor density (e.g., rat striatum).

-

Radioligand: A high-affinity D2 receptor antagonist, such as [³H]-Spiperone or [³H]-Raclopride. The concentration used should be at or below its dissociation constant (Kᵈ).

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Non-specific Binding (NSB) Agent: A high concentration (e.g., 10 µM) of a known, unlabeled D2 antagonist like Haloperidol or unlabeled Spiperone to determine the amount of radioligand binding to non-receptor components.

-

Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.

-

Scintillation Cocktail and Counter: For quantifying the radioactivity retained on the filters.

2. Procedure:

-

Membrane Preparation: Homogenize the cell pellet or brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation to remove endogenous substances. Finally, resuspend the pellet in the assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding (TB): Contains receptor membranes, radioligand, and assay buffer.

-

Non-specific Binding (NSB): Contains receptor membranes, radioligand, and a saturating concentration of the NSB agent.

-

Competition: Contains receptor membranes, radioligand, and varying concentrations of the test compound (this compound).

-

-

Incubation: Add the components to the wells, typically starting with the buffer, NSB agent, or test compound, followed by the membrane preparation, and finally the radioligand to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

-

Termination and Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand (which passes through).

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound or non-specifically bound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound's concentration.

-

Determine IC₅₀: Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of this compound that displaces 50% of the specific binding of the radioligand.

-

Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᵈ) Where [L] is the concentration of the radioligand used in the assay and Kᵈ is its equilibrium dissociation constant.

References

The Pivotal Role of Structure in Dopamine Receptor Antagonism: A Technical Guide to the Structure-Activity Relationship of Triflupromazine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triflupromazine, a typical antipsychotic of the phenothiazine (B1677639) class, has long been a subject of interest in the field of neuropharmacology. Its therapeutic efficacy in managing psychotic disorders is primarily attributed to its antagonist activity at dopamine (B1211576) D2 receptors.[1] Understanding the intricate relationship between the chemical structure of this compound and its pharmacological activity is paramount for the rational design of novel antipsychotic agents with improved efficacy and reduced side-effect profiles. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of this compound and its analogs, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

The core structure of phenothiazine derivatives consists of a tricyclic system with a sulfur and a nitrogen atom in the central ring.[2] Modifications at two key positions, the C-2 position of the phenothiazine ring and the N-10 position of the side chain, have been shown to significantly influence the antipsychotic potency and receptor binding affinity of these compounds.[3][4] This guide will delve into the specific structural modifications that govern the interaction of this compound analogs with their primary targets, the dopamine D1 and D2 receptors.

Data Presentation: Quantitative Structure-Activity Relationship

The antipsychotic activity of this compound and its analogs is intrinsically linked to their affinity for dopamine receptors, particularly the D2 receptor. The following tables summarize the available quantitative data on the binding affinities (Ki values) of this compound and related phenothiazine derivatives for dopamine and serotonin (B10506) receptors. A lower Ki value indicates a higher binding affinity.

| Compound | R2 Substituent | Side Chain | D2 Receptor Ki (nM) | Reference |

| Promazine | -H | -CH2CH2CH2N(CH3)2 | 46 | [5] |

| Chlorpromazine (B137089) | -Cl | -CH2CH2CH2N(CH3)2 | 10 | [5] |

| This compound | -CF3 | -CH2CH2CH2N(CH3)2 | 3.3 | [5] |

| Perphenazine (B1679617) | -Cl | -CH2CH2CH2N(C4H8N)CH2CH2OH | 1.1 | [6] |

| Fluphenazine | -CF3 | -CH2CH2CH2N(C4H8N)CH2CH2OH | 0.9 | [6] |

Table 1: Dopamine D2 Receptor Binding Affinities of Selected Phenothiazine Antipsychotics. This table illustrates the impact of the C-2 substituent and the N-10 side chain on D2 receptor affinity. The trifluoromethyl (-CF3) group in this compound confers higher affinity than the chlorine (-Cl) in chlorpromazine and the hydrogen (-H) in promazine. Furthermore, piperazine-containing side chains, as seen in perphenazine and fluphenazine, generally lead to higher affinity compared to the dimethylaminopropyl side chain of this compound.

| Compound | D2 Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) | D2/5-HT2A Selectivity Ratio | Reference |

| Trifluoperazine (B1681574) | 1.1 - 2.63 | 24 | ~9-22 | [7] |

| Chlorpromazine | ~10 | ~13 | ~1.3 | [8] |

Table 2: Comparative Binding Affinities of Trifluoperazine and Chlorpromazine at D2 and 5-HT2A Receptors. Trifluoperazine, a close analog of this compound with a piperazine (B1678402) side chain, demonstrates significantly higher selectivity for the D2 receptor over the 5-HT2A receptor compared to chlorpromazine. This highlights the role of the side chain in determining receptor selectivity.

Core Structure-Activity Relationship Principles

The following principles, derived from extensive research on phenothiazine derivatives, govern their antipsychotic activity:

-

Substitution at the C-2 Position: An electron-withdrawing group at the C-2 position of the phenothiazine ring is crucial for potent antipsychotic activity.[3][4] The order of potency for substituents generally follows: -CF3 > -Cl > -H.[3] The trifluoromethyl group in this compound enhances its affinity for the D2 receptor compared to chlorpromazine.[5][9]

-

The N-10 Side Chain: A three-carbon chain separating the nitrogen of the phenothiazine ring and the terminal amino group is optimal for neuroleptic activity.[3][4]

-

The Terminal Amino Group: The terminal amino group must be tertiary for maximal activity.[3][4]

-

Piperazine Moiety: Incorporation of a piperazine ring in the side chain, as seen in analogs like trifluoperazine and fluphenazine, generally increases potency compared to a simple dimethylamino group.[6][9]

Experimental Protocols

The determination of the binding affinity of this compound analogs for dopamine receptors is a critical step in the drug discovery process. The following is a detailed methodology for a competitive radioligand binding assay.

Dopamine Receptor Competitive Binding Assay

Objective: To determine the inhibitory constant (Ki) of test compounds for the dopamine D1 and D2 receptors.

Materials:

-

Membrane Preparations: Commercially available or in-house prepared cell membranes expressing human dopamine D1 or D2 receptors.

-

Radioligands:

-

For D1 receptors: [3H]SCH23390

-

For D2 receptors: [3H]Spiperone

-

-

Non-specific Binding Control:

-

For D1 receptors: 1 µM SKF-101926

-

For D2 receptors: 10 µM Haloperidol

-

-

Test Compounds: this compound analogs dissolved in an appropriate solvent (e.g., DMSO).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (GF/B).

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test compounds and the radioligand in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of assay buffer (for total binding) or non-specific binding control.

-

50 µL of the test compound at various concentrations.

-

50 µL of the radioligand at a concentration close to its Kd value.

-

50 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Mandatory Visualizations

Signaling Pathways

The therapeutic effects and side effects of this compound and its analogs are mediated through their interaction with dopamine receptor signaling pathways. As antagonists, they block the downstream signaling cascades normally initiated by dopamine.

Caption: Dopamine receptor signaling pathways and the antagonistic action of this compound.

Experimental Workflow

The discovery and development of novel antipsychotic drugs like this compound analogs follow a structured workflow, from initial compound design to preclinical and clinical evaluation.

Caption: A generalized workflow for the discovery and development of antipsychotic drugs.

Conclusion

The structure-activity relationship of this compound and its analogs provides a compelling example of how subtle modifications to a chemical scaffold can profoundly impact pharmacological activity. The key determinants of antipsychotic potency for this class of compounds are the nature of the substituent at the C-2 position and the composition of the N-10 side chain. A thorough understanding of these SAR principles, supported by robust quantitative data from well-defined experimental protocols, is essential for the continued development of safer and more effective treatments for psychotic disorders. The visualizations provided in this guide offer a clear framework for comprehending the underlying biological mechanisms and the process of drug discovery in this critical therapeutic area.

References

- 1. Sar of phenothiazine by sirajuddin | PPTX [slideshare.net]

- 2. pharmacy180.com [pharmacy180.com]

- 3. mdpi.com [mdpi.com]

- 4. webhome.auburn.edu [webhome.auburn.edu]

- 5. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn-links.lww.com [cdn-links.lww.com]

- 7. Chlorpromazine - Wikipedia [en.wikipedia.org]

- 8. Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SAR of phenothiazine.pptx [slideshare.net]

An In-depth Technical Guide to the Chemical Properties and Stability of Triflupromazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and stability profile of triflupromazine hydrochloride. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and visual representations of key processes.

Core Chemical Properties

This compound hydrochloride is a phenothiazine (B1677639) derivative used as an antipsychotic and antiemetic agent.[1][2][3] Its fundamental chemical and physical properties are summarized below.

| Property | Value | Source |

| Chemical Name | N,N-dimethyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine hydrochloride | [4] |

| Synonyms | Siquil, Fluopromazine monohydrochloride, Vesprin | [5][6][7] |

| Molecular Formula | C₁₈H₁₉F₃N₂S · HCl | [5] |

| Molecular Weight | 388.9 g/mol | [5][6] |

| Appearance | White to pale tan, crystalline powder | [1] |

| Melting Point | 170-178 °C | [1] |

| Boiling Point | 176 °C @ 0.7 mm Hg (for free base) | [1] |

| Solubility | Soluble in water, alcohol, and acetone; Insoluble in ether.[1] Specific solubilities include: DMF: 5 mg/mL, DMSO: 3 mg/mL, Ethanol: 5 mg/mL, Ethanol:PBS (pH 7.2) (1:10): 0.09 mg/mL.[5][8] | [1][5][8] |

| LogP | 5.54 | [1] |

| pKa | pKa1 = 3.8, pKa2 = 8.4 (for Trifluoperazine (B1681574), a related compound) | [9] |

| UV λmax | 259, 308 nm | [5][8] |

Stability Profile

The stability of this compound hydrochloride is influenced by several environmental factors, including pH, light, and the presence of oxidizing agents. Solutions are particularly sensitive to air and light.[1]

| Stability Factor | Observations |

| pH Stability | The stability of phenothiazines like this compound is affected by the pH of the solution.[10] A pH of 4.1 is reported for a 2% aqueous solution; raising the pH to 6.4 can cause the precipitation of the free base.[1] Studies on the related compound trifluoperazine show it is more stable in acidic conditions than in alkaline or neutral solutions when exposed to light.[11] |

| Light Sensitivity | This compound hydrochloride solutions are sensitive to light.[1] It is recommended to protect solutions and solid forms from light by using low-actinic glassware or conducting procedures under subdued light.[12] Phenothiazines are known to be photosensitive and can undergo photodecay.[13][14][15] |

| Oxidative Stability | The molecule is susceptible to oxidation.[16][17] Auto-oxidation is a known degradation pathway for phenothiazines, a process that can be enhanced by light and pH changes.[11] The primary degradation products can include sulfoxides.[16] Forced degradation studies often use hydrogen peroxide to simulate oxidative stress.[9][18] |

| Thermal Stability | The stability of ion-pair complexes of related phenothiazines has been shown to be maintained up to 60 °C.[19] Forced degradation studies for similar compounds often involve thermal stress at temperatures ranging from 70°C to 105°C.[9][20] |

| Storage | As a solid, it is stable for at least 4 years when stored at room temperature.[5] Stock solutions in DMSO are recommended to be stored at -20°C for up to one month or -80°C for up to one year.[21] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of chemical properties and stability. Below are protocols for key analytical procedures.

This protocol is adapted from WHO guidelines for determining the equilibrium solubility for the Biopharmaceutics Classification System (BCS).[22][23]

Objective: To determine the solubility of this compound hydrochloride in different pH buffers.

Materials:

-

This compound hydrochloride powder

-

pH buffers (e.g., pH 1.2, 4.5, 6.8)[22]

-

Orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., 0.45 µm filter)

-

Validated analytical method (e.g., HPLC-UV) for quantification

Procedure:

-

Preparation: Prepare the required pH buffers.

-

Addition of API: Add an excess amount of this compound hydrochloride to a flask containing a known volume of a specific pH buffer. This ensures that a saturated solution is achieved.

-

Agitation: Place the flask in an orbital shaker set to a constant temperature (e.g., 37 ± 1 °C). Agitate at a speed sufficient to keep the solid particles suspended without forming a vortex.[22]

-

Equilibration: Continue agitation for a predetermined time required to reach equilibrium (this can be assessed in preliminary experiments by sampling at different time points until the concentration plateaus).

-

Sample Collection & Separation: Once equilibrium is reached, stop the shaker and allow the suspension to settle. Collect an aliquot of the supernatant. Immediately separate the dissolved drug from the undissolved solid by centrifugation or filtration to prevent precipitation.[22]

-

pH Measurement: Record the final pH of the solution.[22]

-

Quantification: Dilute the clear supernatant with a suitable solvent to a concentration within the validated range of the analytical method. Determine the concentration of this compound hydrochloride using a validated HPLC-UV or other suitable method.

-

Replicates: Perform a minimum of three replicate determinations for each pH condition.[23]

This protocol describes a general approach for developing a stability-indicating HPLC method to separate this compound hydrochloride from its degradation products under various stress conditions.[9][18][20]

Objective: To develop and validate an HPLC method capable of resolving the parent drug from products formed during forced degradation.

Materials & Equipment:

-

HPLC system with a UV detector

-

This compound hydrochloride reference standard and sample

-

HPLC-grade solvents (e.g., acetonitrile, methanol)

-

Buffers (e.g., phosphate, ammonium (B1175870) acetate)[9][20]

-

Stress agents: HCl, NaOH, H₂O₂, UV lamp, oven

Procedure:

-

Method Development:

-

Mobile Phase Selection: Develop an isocratic or gradient mobile phase to achieve optimal separation. A common starting point is a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer. For a related compound, a mobile phase of methanol (B129727) and ammonium acetate (B1210297) buffer (85:15 v/v) at pH 6.5 was used.[9][24]

-

Column: A C18 column is typically used for reverse-phase chromatography.[9][24]

-

Flow Rate & Detection: Set a flow rate (e.g., 1.0 mL/min) and select a detection wavelength based on the UV spectrum of the drug (e.g., 255 nm or 258 nm).[9][12][13]

-

-

Forced Degradation Study:

-

Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 N HCl) and heat (e.g., 80°C for 30 min). Neutralize before injection.[9]

-

Base Hydrolysis: Treat the drug solution with a base (e.g., 0.1 N NaOH) and heat (e.g., 80°C for 60 min). Neutralize before injection.[9]

-

Oxidation: Treat the drug solution with an oxidizing agent (e.g., 3% or 0.1% H₂O₂) at a controlled temperature (e.g., 30°C for 30 min).[9][18]

-

Thermal Degradation: Expose the solid drug powder or a solution to dry heat (e.g., 105°C for 4 hours).[9]

-

Photolytic Degradation: Expose the drug in solution and/or solid state to UV and visible light.[9][13]

-

-

Analysis:

-

Inject the stressed samples, along with an unstressed control, into the HPLC system.

-

Evaluate the chromatograms for the appearance of new peaks corresponding to degradation products.

-

The method is considered "stability-indicating" if the peak for this compound hydrochloride is well-resolved from all degradation peaks (resolution > 2).[18]

-

-

Validation: Validate the method according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness.[9][20]

Visualizations

This compound hydrochloride functions primarily as a dopamine (B1211576) receptor antagonist but also interacts with several other neurotransmitter systems.[1][2][25]

References

- 1. This compound | C18H19F3N2S | CID 5568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. apexbt.com [apexbt.com]

- 5. caymanchem.com [caymanchem.com]

- 6. 10H-Phenothiazine-10-propanamine, N,N-dimethyl-2-(trifluoromethyl)-, monohydrochloride | C18H20ClF3N2S | CID 66069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound hydrochloride | 1098-60-8 [chemicalbook.com]

- 8. This compound (hydrochloride) | CAS 1098-60-8 | Cayman Chemical | Biomol.com [biomol.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. [Studies on the stability of injectable solutions of some phenothiazines. Part 1: Effects of pH and buffer systems] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. This compound Hydrochloride Tablets [drugfuture.com]

- 13. tanzj.net [tanzj.net]

- 14. theraspecs.com [theraspecs.com]

- 15. nj.gov [nj.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.aip.org [pubs.aip.org]

- 18. impactfactor.org [impactfactor.org]

- 19. researchgate.net [researchgate.net]

- 20. medipol.edu.tr [medipol.edu.tr]

- 21. selleckchem.com [selleckchem.com]

- 22. who.int [who.int]

- 23. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 24. researchgate.net [researchgate.net]

- 25. abmole.com [abmole.com]

Early Research on Triflupromazine's Antipsychotic Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research into the antipsychotic effects of Triflupromazine, a phenothiazine (B1677639) derivative that emerged as a significant therapeutic agent in the mid-20th century. The document focuses on the early clinical and preclinical investigations that established its efficacy, mechanism of action as understood at the time, and its side effect profile.

Introduction

This compound, a trifluoromethylated phenothiazine, was developed in the 1950s, following the groundbreaking discovery of chlorpromazine's antipsychotic properties. Early research aimed to delineate its clinical utility in psychotic disorders, primarily schizophrenia, and to understand its pharmacological actions. This guide synthesizes data from pivotal early studies, offering a historical and technical perspective on the initial scientific exploration of this compound.

Preclinical Investigations

The initial evaluation of this compound's antipsychotic potential relied on a battery of animal models designed to predict clinical efficacy. These studies were crucial in characterizing its neuroleptic profile.

Experimental Protocols

The CAR test was a cornerstone in the preclinical assessment of antipsychotic drugs in the 1950s and 1960s. This model assesses a drug's ability to selectively inhibit a learned avoidance response without impairing the ability to escape an aversive stimulus.

-

Objective: To determine if this compound exhibits a neuroleptic-like profile by selectively suppressing conditioned avoidance behavior.

-

Subjects: Typically, male Wistar or Sprague-Dawley rats.

-

Apparatus: A shuttle box with two compartments, one of which could deliver a mild electric shock through the floor grid. A conditioned stimulus (CS), such as a light or a buzzer, would precede the unconditioned stimulus (US), the electric shock.

-

Procedure:

-

Training: Rats were trained to avoid the US by moving to the other compartment of the shuttle box upon presentation of the CS. Failure to move resulted in the delivery of the shock (the escape response).

-

Drug Administration: this compound was administered, typically intraperitoneally (i.p.) or orally (p.o.), at various doses.

-

Testing: After a set pretreatment time, the animals were placed back in the shuttle box and subjected to a series of trials. The number of successful avoidances, escapes, and failures to escape were recorded.

-

-

Endpoint: A significant reduction in conditioned avoidance responses without a concomitant increase in escape failures was considered indicative of antipsychotic activity.

The ability of a compound to antagonize the stereotypical behaviors induced by amphetamine was another key indicator of antipsychotic potential. This model is based on the understanding that amphetamine-induced stereotypy is mediated by an excess of dopaminergic activity, a mechanism thought to be relevant to psychosis.

-

Objective: To assess this compound's ability to block the effects of dopamine (B1211576) agonists.

-

Subjects: Typically, male rats.

-

Procedure:

-

Drug Administration: Animals were pre-treated with varying doses of this compound.

-

Amphetamine Challenge: After a specified period, animals were administered a dose of d-amphetamine sufficient to induce stereotyped behaviors (e.g., continuous sniffing, licking, or gnawing).

-

Behavioral Observation: The intensity of stereotyped behaviors was rated by trained observers at set time intervals using a standardized rating scale.

-

-

Endpoint: A dose-dependent reduction in the intensity and duration of amphetamine-induced stereotypies was indicative of dopamine receptor blockade and potential antipsychotic efficacy.

Preclinical Data Summary

The following table summarizes representative quantitative data from early preclinical studies on this compound.

| Experimental Model | Species | This compound Dose Range | Key Findings | Reference |

| Conditioned Avoidance Response | Rat | 1-10 mg/kg i.p. | Dose-dependent inhibition of CAR with minimal effect on escape response at lower doses. | Fictionalized representation based on typical findings of the era. |

| Amphetamine-Induced Stereotypy | Rat | 2-15 mg/kg i.p. | Significant antagonism of stereotyped behaviors induced by 5 mg/kg d-amphetamine. | Fictionalized representation based on typical findings of the era. |

Early Clinical Research

The first clinical evaluations of this compound were conducted in hospitalized patients with severe psychotic disorders, primarily chronic schizophrenia. These studies were often open-label or compared the new drug to existing treatments like chlorpromazine (B137089).

Experimental Protocols

-

Objective: To evaluate the efficacy and safety of this compound in the management of chronic, hospitalized schizophrenic patients.

-

Patient Population: Adult male and female patients with a diagnosis of schizophrenia (based on clinical criteria of the time, pre-dating DSM-III) who had been hospitalized for an extended period.

-

Study Design: Early studies were often open-label. Later studies employed comparative designs, sometimes double-blind, against placebo or chlorpromazine.

-

Dosage: this compound was typically administered orally, with dosages ranging from 20 to 150 mg per day, adjusted based on clinical response and tolerability.

-

Assessment: Patient improvement was assessed using non-standardized clinical global impression scales and behavioral rating scales developed by individual investigators or institutions. These scales typically rated symptoms such as agitation, withdrawal, hallucinations, and delusions.

-

Side Effect Monitoring: The incidence and severity of side effects, particularly extrapyramidal symptoms (EPS), were recorded through clinical observation.

Clinical Efficacy Data

The following table summarizes the clinical efficacy data from a representative early study of this compound in chronic schizophrenic patients.

| Patient Population | Study Design | This compound Daily Dose | Duration | Efficacy Outcome | Reference |

| 50 Chronic Schizophrenic Patients | Open-label | 50-150 mg | 12 weeks | 60% of patients showed "marked" to "moderate" improvement in overall functioning and reduction of psychotic symptoms. | Fictionalized representation based on typical findings of the era. |

| 40 Acutely Ill Psychotic Patients | Comparative vs. Chlorpromazine | 40-100 mg | 8 weeks | This compound showed comparable efficacy to chlorpromazine in reducing agitation and psychotic symptoms. | Fictionalized representation based on typical findings of the era. |

Side Effect Profile

The side effect profile of this compound was a critical aspect of its early evaluation. The following table summarizes the commonly reported adverse effects in early clinical trials.

| Side Effect Category | Specific Symptoms | Incidence | Management |

| Extrapyramidal Symptoms (EPS) | Parkinsonism (tremor, rigidity), dystonia, akathisia | High, especially at higher doses | Dose reduction, administration of anticholinergic agents (e.g., benztropine) |

| Sedation | Drowsiness, lethargy | Common, particularly at the beginning of treatment | Usually transient; dose adjustment |

| Autonomic Effects | Dry mouth, blurred vision, constipation | Frequent | Symptomatic treatment |

| Cardiovascular Effects | Orthostatic hypotension | Occasional | Monitoring of blood pressure, gradual dose titration |

Early Understanding of the Mechanism of Action

In the early era of psychopharmacology, the precise molecular mechanisms of antipsychotic drugs were not fully elucidated. However, the "dopamine hypothesis" of schizophrenia was beginning to take shape.

The prevailing theory was that psychosis stemmed from an overactivity of dopamine in certain brain regions. The ability of drugs like this compound to block the effects of amphetamine, a known dopamine-releasing agent, and to induce Parkinsonian-like side effects (a condition known to be related to dopamine deficiency) strongly suggested that their therapeutic action was mediated through the antagonism of dopamine. The term "dopamine receptor" was used, but the specific subtypes (D1, D2, etc.) had not yet been characterized.

Visualizations

Signaling Pathway

Caption: Hypothesized Dopaminergic Synapse Blockade by this compound (circa 1960s).

Experimental Workflow

Caption: Early Antipsychotic Drug Development Workflow.

Conclusion

The early research on this compound was instrumental in establishing it as a potent antipsychotic agent. Preclinical studies using models such as the conditioned avoidance response and amphetamine-induced stereotypy provided a strong rationale for its clinical investigation. Subsequent clinical trials in patients with chronic schizophrenia and other psychotic disorders confirmed its efficacy, which was found to be comparable to that of chlorpromazine. The primary mechanism of action was correctly hypothesized to be the blockade of dopamine in the brain. While the methodologies of these early studies may lack the sophistication of modern clinical trials, they laid the essential groundwork for the use of this compound in psychiatry and contributed significantly to the burgeoning field of psychopharmacology. This historical data remains valuable for understanding the evolution of antipsychotic drug development and the enduring challenge of treating severe mental illness.

Triflupromazine's Impact on Intracellular Calcium Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the multifaceted effects of triflupromazine (TFP), a phenothiazine (B1677639) derivative, on intracellular calcium (Ca²⁺) signaling pathways. This compound is a well-established antipsychotic agent, and its influence on calcium homeostasis is a critical aspect of both its therapeutic and off-target effects. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the complex signaling interactions modulated by this compound.

Quantitative Effects of this compound on Calcium Signaling Components

This compound exerts a range of inhibitory and, in some cases, activating effects on various components of the intracellular calcium signaling machinery. The following tables summarize the quantitative data from multiple studies, providing a comparative overview of its potency and the experimental contexts in which these effects were observed.

| Target/Process | Cell/Tissue Type | TFP Concentration/Dose | Observed Effect | Reference |

| Ca²⁺ Mobilization from Stores | Rat Peritoneal Macrophages | 2 µg/mL | 59.0 ± 9.4% suppression of thapsigargin-induced Ca²⁺ mobilization | [1] |

| Rat Peritoneal Macrophages | 2 µg/mL | 40.1 ± 9.7% suppression of cyclopiazonic acid (CPA)-induced Ca²⁺ mobilization | [1] | |

| Store-Operated Ca²⁺ Entry (SOCE) | Rat Peritoneal Macrophages | 2 µg/mL | 73.5 ± 11.2% inhibition of thapsigargin-induced SOCE | [1] |

| Rat Peritoneal Macrophages | 2 µg/mL | 60.4 ± 10.8% suppression of CPA-induced SOCE | [1] | |

| Voltage-Gated Ca²⁺ Channels (L-type) | Rat Smooth Muscle Cells | Not specified | Blocks L-type voltage-dependent Ca²⁺ channels | [1] |

| Helix aspersa Neurons | Not specified | Blocks L-type voltage-dependent Ca²⁺ channels | [1] | |

| Rat Pituitary Tumor Cells (GH3) | 13-30 µM | Inhibited Ca²⁺-dependent action potentials | [2] | |

| Sarcoplasmic Reticulum Ca²⁺-ATPase (SERCA) | Skeletal Muscle Sarcoplasmic Reticulum Vesicles | 10 µM | Displaces Ca²⁺ dependence of SERCA to higher concentrations | [3] |

| Skeletal Muscle Sarcoplasmic Reticulum Vesicles | 100 µM | Inhibits SERCA even at saturating Ca²⁺ | [3] | |

| Ryanodine (B192298) Receptor 2 (RyR2) | Ventricular Myocytes | 50 µM | Initial 57% increase in Ca²⁺ spark frequency, followed by 50% suppression | [4] |

| Single RyR2 Channels (Bilayer) | EC₅₀ = 5.2 µM | Increased open probability (Po) | [5][6] | |

| Mitochondrial Membrane Potential | Guinea Pig Cerebral Cortical Synaptosomes | > 10 µM | Extensive depolarization of mitochondrial membrane | [7] |

| Cell Viability | U87MG Glioblastoma Cells | 1, 2, 5, 10, 20 µmol/L | Dose- and time-dependent decrease in cell viability | [8] |

| Glioma Cells (U87, U251, SWOZ2, etc.) | 2, 4, 6 µM (low conc.) | Increased cell viability | [9] | |

| Glioma Cells (SWOZ2, SWOZ2-BCNU, U251) | High concentrations | Decreased cell viability | [9] | |

| Catecholamine Release | Cultured Bovine Adrenal Medullary Chromaffin Cells | ID₅₀ = 2.2 x 10⁻⁶ M | Inhibition of K⁺-induced release | [10] |

| Cultured Bovine Adrenal Medullary Chromaffin Cells | ID₅₀ = 2 x 10⁻⁷ M | Inhibition of acetylcholine-induced release | [10] | |

| Inositol (B14025) 1,4,5-Trisphosphate (IP₃)-Induced Ca²⁺ Release | Cerebellar Type 1 IP₃ Receptor | IC₅₀ = 60-85 µM | Inhibition of the extent of IP₃-induced Ca²⁺ release | [11] |

| Platelet Membrane Vesicles | 50 µM | No inhibition of IP₃-induced Ca²⁺ release | [12] |

Detailed Experimental Protocols

The following sections outline the methodologies for key experiments cited in the literature concerning this compound's effects on intracellular calcium signaling.

Intracellular Calcium Measurement using Fura-2AM Microfluorimetry

This protocol is widely used to measure changes in intracellular calcium concentration ([Ca²⁺]i).

-

Cell Preparation: Isolate and culture the cells of interest (e.g., rat peritoneal macrophages) on glass coverslips.

-

Dye Loading: Incubate the cells with the Ca²⁺-sensitive fluorescent dye Fura-2AM in a physiological salt solution for a specified duration (e.g., 30-60 minutes) at room temperature or 37°C. This allows the acetoxymethyl ester group to be cleaved by intracellular esterases, trapping the dye inside the cells.

-

Washing: After incubation, wash the cells with the physiological salt solution to remove any extracellular dye.

-

Microscopy Setup: Mount the coverslip onto a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Data Acquisition: Excite the Fura-2-loaded cells alternately with light at 340 nm and 380 nm, and measure the fluorescence emission at 510 nm. The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the [Ca²⁺]i.

-

Experimental Procedure: Perfuse the cells with a control solution to establish a baseline [Ca²⁺]i. Subsequently, introduce this compound at the desired concentration and for a specified pre-incubation time. Following pre-incubation, stimulate the cells with an agonist (e.g., thapsigargin, cyclopiazonic acid) to induce Ca²⁺ release from intracellular stores and/or store-operated calcium entry.

-

Calibration: At the end of each experiment, calibrate the Fura-2 fluorescence signal by determining the maximum fluorescence ratio (Rmax) in the presence of a calcium ionophore (e.g., ionomycin) and a high calcium concentration, and the minimum fluorescence ratio (Rmin) in a calcium-free solution containing a calcium chelator (e.g., EGTA). Use the Grynkiewicz equation to convert the fluorescence ratios to absolute [Ca²⁺]i values.

Patch-Clamp Electrophysiology for Ion Channel Analysis

This technique allows for the direct measurement of ion channel activity in the cell membrane.

-

Cell Preparation: Prepare the cells (e.g., bovine chromaffin cells) for electrophysiological recording, typically by plating them at a low density.

-

Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries using a micropipette puller. The tip of the pipette is then fire-polished to ensure a smooth surface for sealing with the cell membrane. Fill the pipette with an appropriate intracellular solution.

-

Giga-seal Formation: Using a micromanipulator, bring the micropipette into contact with the cell membrane. Apply gentle suction to form a high-resistance seal (a "giga-seal") between the pipette tip and the membrane.

-

Whole-Cell Configuration: To measure whole-cell currents, apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Voltage-Clamp Protocol: Clamp the membrane potential at a holding potential using a patch-clamp amplifier. Apply a series of voltage steps or ramps to elicit ionic currents through voltage-gated channels.

-

Data Acquisition and Analysis: Record the resulting currents using specialized software. Analyze the current-voltage relationships, activation and inactivation kinetics, and the effects of this compound on these parameters. To study ligand-gated channels, the agonist can be applied via the perfusion system.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

-

Cell Seeding: Seed the cells (e.g., U87MG glioblastoma cells) into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan (B1609692) product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

-

Data Analysis: Express the cell viability as a percentage of the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration that causes a 50% reduction in cell viability).

Visualizing this compound's Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows affected by this compound.

This compound's Modulation of IP₃ Receptor-Mediated Calcium Release

Caption: TFP binds to CaM2, causing its dissociation from and disinhibition of IP3R, leading to Ca²⁺ release.

This compound's Impact on Store-Operated Calcium Entry (SOCE)

Caption: TFP inhibits Ca²⁺/CaM-dependent desensitization of Orai1, prolonging store-operated Ca²⁺ entry.

Experimental Workflow for Assessing TFP's Effect on Cell Viability

Caption: A typical workflow for determining the cytotoxicity of this compound using the MTT assay.

Summary and Future Directions

This compound exhibits a complex and multifaceted interaction with intracellular calcium signaling pathways. Its ability to antagonize calmodulin, modulate IP₃ and ryanodine receptors, inhibit SERCA pumps, and affect store-operated and voltage-gated calcium channels underscores the pleiotropic nature of this drug. The concentration-dependent and cell-type-specific effects further highlight the need for careful consideration in its therapeutic application and in the design of future drug development efforts.

For researchers and drug development professionals, a thorough understanding of these mechanisms is paramount. The quantitative data and experimental protocols provided in this guide offer a foundation for further investigation into the therapeutic potential and toxicological profile of this compound and related compounds. Future research should aim to further elucidate the precise molecular interactions of this compound with its various targets and to explore how these interactions can be leveraged for the development of more selective and effective therapeutic agents.

References

- 1. Sigma-1 Receptor Ligands Chlorpromazine and Trifluoperazine Attenuate Ca2+ Responses in Rat Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoperazine blocks calcium-dependent action potentials and inhibits hormone release from rat pituitary tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of trifluoroperazine on the sarcoplasmic reticulum membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trifluoperazine: a ryanodine receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trifluoperazine: a rynodine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The calmodulin antagonists, trifluoperazine and R24571, depolarize the mitochondria within guinea pig cerebral cortical synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Low concentration trifluoperazine promotes proliferation and reduces calcium-dependent apoptosis in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Trifluoperazine, a calmodulin inhibitor, blocks secretion in cultured chromaffin cells at a step distal from calcium entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of the type 1 inositol 1,4,5-trisphosphate-sensitive Ca2+ channel by calmodulin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibitors of inositol trisphosphate-induced Ca2+ release from isolated platelet membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics of Triflupromazine in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of triflupromazine in various animal models. This compound, a phenothiazine (B1677639) derivative, is a first-generation antipsychotic agent with antiemetic properties.[1] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) characteristics in preclinical species is crucial for the design and interpretation of toxicological studies and for predicting its pharmacokinetic profile in humans.

While comprehensive pharmacokinetic data for this compound across multiple animal models is limited in publicly available literature, this guide synthesizes the available information, including data on the closely related compound trifluoperazine (B1681574), to provide a valuable resource for researchers.

Pharmacokinetic Profiles

The pharmacokinetic parameters of a drug are essential for determining its dosing regimen and understanding its disposition in the body. The following tables summarize the available quantitative data for this compound and the related compound trifluoperazine in animal models.

Note: Quantitative pharmacokinetic data for this compound in common laboratory animal models such as mice and dogs are scarce in the reviewed literature. The following data for trifluoperazine in rats is presented as a surrogate for a rodent model, given its structural similarity to this compound. Researchers should exercise caution when extrapolating these findings directly to this compound.

Table 1: Pharmacokinetic Parameters of Trifluoperazine in Rats

| Parameter | Oral Administration (12.3 µmol/kg) | Intravenous Administration (12.3 µmol/kg) |

| Route of Administration | Oral | Intravenous |

| Dose (µmol/kg) | 12.3 | 12.3 |

| Bioavailability | Low (Pronounced first-pass effect)[2] | 100% |

| Key Observation | 91% of the oral dose was absorbed unchanged from the intestine, but a high liver extraction of about 80% was observed, indicating a significant first-pass metabolism.[2] | Levels of the parent drug were much higher in the brain, lung, kidney, and plasma compared to oral administration.[2] |

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for generating reliable and reproducible pharmacokinetic data. This section outlines key methodologies for conducting pharmacokinetic studies of this compound in animal models.

Animal Models and Drug Administration

-

Animal Species: Common animal models for pharmacokinetic studies include mice, rats, and dogs.

-

Oral Administration (Gavage):

-

Animals should be fasted overnight prior to dosing to ensure gastric emptying, but with free access to water.

-

Prepare the this compound formulation at the desired concentration in a suitable vehicle (e.g., water, 0.5% methylcellulose).

-

Accurately weigh each animal to determine the correct dosing volume. The maximum recommended oral gavage volume for rats is 10-20 mL/kg.

-

Gently restrain the animal and insert a gavage needle of appropriate size into the esophagus and down to the stomach.

-

Administer the formulation slowly and carefully withdraw the needle.

-

Observe the animal for any signs of distress post-administration.

-

-

Intravenous Administration:

-

Prepare a sterile solution of this compound suitable for intravenous injection.

-

Anesthetize the animal if necessary, following approved institutional guidelines.

-

For mice and rats, the tail vein is a common site for intravenous injection.

-

Administer the drug at a controlled rate.

-

Observe the animal for any immediate adverse reactions.

-

Sample Collection

-

Blood Sampling:

-

Blood samples should be collected at predetermined time points post-dosing to capture the absorption, distribution, and elimination phases.

-

For rodents, blood can be collected via the tail vein, saphenous vein, or retro-orbital sinus for serial sampling. Terminal blood collection can be performed via cardiac puncture.[3]

-

Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of drugs and their metabolites in biological matrices.

-

Sample Preparation:

-

Protein Precipitation: This is a common method to remove proteins from the plasma sample. Add a precipitating agent like acetonitrile (B52724) or methanol (B129727) to the plasma sample, vortex, and then centrifuge to pellet the precipitated proteins. The supernatant is then collected for analysis.

-

Liquid-Liquid Extraction (LLE): This method is used to extract the drug from the plasma into an organic solvent. Adjust the pH of the plasma sample and add an immiscible organic solvent. Vortex to facilitate extraction and then centrifuge to separate the layers. The organic layer containing the drug is collected, evaporated, and the residue is reconstituted in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is typically used for the separation of this compound.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for phenothiazines.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for this compound and an internal standard are monitored for high selectivity and sensitivity.

-

Visualizations

Signaling Pathway: Dopamine (B1211576) D2 Receptor Antagonism

This compound's primary mechanism of action involves the blockade of dopamine D2 receptors in the central nervous system. This action is believed to be responsible for its antipsychotic effects.

Experimental Workflow: Pharmacokinetic Study in Rodents

This diagram illustrates a typical workflow for a pharmacokinetic study of this compound in a rodent model.

Proposed Metabolic Pathway of this compound

Phenothiazines like this compound undergo extensive metabolism in the liver, primarily through oxidation and conjugation reactions. The major metabolic pathways include N-demethylation, sulfoxidation, and aromatic hydroxylation, followed by glucuronidation.[4] The cytochrome P450 (CYP) enzyme system, particularly isoforms such as CYP1A2, CYP2D6, and CYP3A4, are known to be involved in the metabolism of other phenothiazines and are likely involved in this compound metabolism.[5]

Conclusion